molecular formula C17H15N3O3 B257454 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

Numéro de catalogue B257454
Poids moléculaire: 309.32 g/mol
Clé InChI: HKEGWTIQNJFMHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide, also known as TNO155, is a small molecule inhibitor of the protein Wnt signaling pathway. The Wnt pathway is involved in various biological processes, including cell proliferation, differentiation, and migration. Dysregulation of this pathway has been implicated in several diseases, including cancer and osteoporosis. TNO155 has been shown to inhibit the Wnt pathway and has potential therapeutic applications in various diseases.

Mécanisme D'action

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide inhibits the Wnt pathway by binding to the protein porcupine, which is involved in the secretion of Wnt ligands. By inhibiting porcupine, N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide reduces the secretion of Wnt ligands, which in turn inhibits the activation of the Wnt pathway. This leads to a reduction in cell proliferation and an increase in cell differentiation.
Biochemical and Physiological Effects:
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide reduces the expression of Wnt target genes, inhibits cell proliferation and induces cell death. In osteoblasts, N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide increases bone mineralization and reduces bone resorption. N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has also been shown to reduce inflammation in a mouse model of colitis.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor and can be easily synthesized and purified. N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has also been shown to be selective for porcupine and does not inhibit other related proteins. However, N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro studies. N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide also has poor pharmacokinetic properties and requires high doses for in vivo studies.

Orientations Futures

There are several future directions for the study of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide. One direction is the development of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide as a therapeutic agent for various diseases, including cancer and osteoporosis. Another direction is the study of the mechanism of action of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide and the identification of potential biomarkers for patient selection. The combination of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide with other therapies is also an area of interest, as it may enhance the efficacy of current treatments. Finally, the development of more potent and selective porcupine inhibitors is an ongoing area of research.

Méthodes De Synthèse

The synthesis of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has been described in detail in a scientific publication by researchers from Novartis Institutes for Biomedical Research. The synthesis involves several steps, including the preparation of key intermediates and the coupling of the final product. The final product is obtained as a white solid and has a high purity.

Applications De Recherche Scientifique

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has been extensively studied in various preclinical models, including cell lines, xenografts, and genetically modified mice. In vitro studies have shown that N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide inhibits the Wnt pathway and reduces the proliferation of cancer cells. In vivo studies have demonstrated that N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide inhibits tumor growth and metastasis in various cancer models. N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has also been shown to increase bone mass and strength in a mouse model of osteoporosis.

Propriétés

Nom du produit

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

Formule moléculaire

C17H15N3O3

Poids moléculaire

309.32 g/mol

Nom IUPAC

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C17H15N3O3/c21-17(14-6-3-9-22-14)18-16-15(19-23-20-16)13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10H,1-2,4-5H2,(H,18,20,21)

Clé InChI

HKEGWTIQNJFMHG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC=CO4

SMILES canonique

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC=CO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.